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molecular formula C14H14O2Te B8760505 Benzene, 1,1'-tellurobis[4-methoxy- CAS No. 4456-34-2

Benzene, 1,1'-tellurobis[4-methoxy-

Cat. No. B8760505
M. Wt: 341.9 g/mol
InChI Key: RSYFPPISBRXZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04370497

Procedure details

p-Tolylydrazine (61 mg, 0.50 mmol) was reacted with bis-(p-methoxyphenyl)-telluroxide for 0.2 h. to yield toluene (30%); p.l.c. (benzene-petroleum ether 1:1) afforded bis-(p-methoxyphenyl)-telluride (102 mg, 59%) and p-tolyl-p-methoxyphenyltelluride (28) (43 mg, 26%). The latter, on recrystallisation from methanol gave white needles, m.p. 65.5°-67° (lit., 64°-64.5°), δ(CDCl3) 7.67 and 7.47 (both d, J 9 Hz, combined integral 4H), 6.93 and 6.70 (both d, J 9 Hz, combined integral 4H), 3.77 (3H,S), and 2.30 (3H, S), m/e 328 (M+), 210, 198 (100%), 183, 145, 91, 77 and 65 (Found: C, 51.62; H, 4.31 Calc. for C14H14O Te: C, 51.60; H 4.33%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Te:9]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=O)=[CH:5][CH:4]=1.[C:19]1([CH3:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([Te:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:16][CH:15]=1.[C:19]1([CH3:25])[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:14]1([O:17][CH3:18])[CH:15]=[CH:16][C:11]([Te:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=3[CH3:25])[CH2:4][CH:5]=2)=[CH:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)[Te]C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 59%
Name
Type
product
Smiles
C1(=C(C=CC=C1)C1(CC=C(C=C1)[Te]C1=CCC(C=C1)(C1=C(C=CC=C1)C)OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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